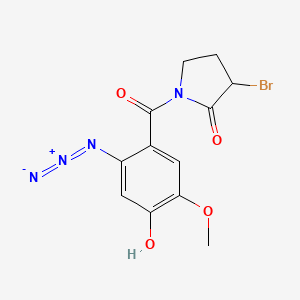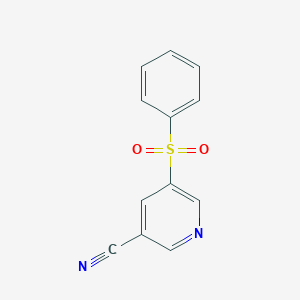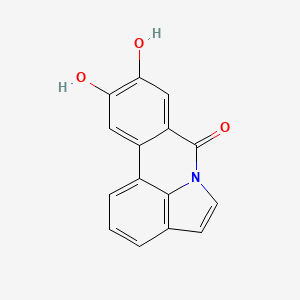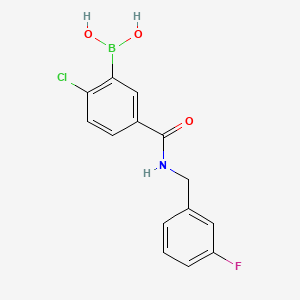
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidinylcarbonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves several steps. One common method includes the reaction of 4-fluorobenzeneboronic acid with 3-methyl-1-piperidinylcarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronate ester using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Scientific Research Applications
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the fluorine atom and piperidinylcarbonyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluorine and piperidinylcarbonyl groups, making it less specific in certain reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the piperidinylcarbonyl group, affecting its reactivity and applications.
3-Methyl-1-piperidinylcarbonylphenylboronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its enhanced reactivity and specificity due to the presence of both the fluorine atom and the piperidinylcarbonyl group.
Properties
Molecular Formula |
C13H17BFNO3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
[4-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)11-7-10(14(18)19)4-5-12(11)15/h4-5,7,9,18-19H,2-3,6,8H2,1H3 |
InChI Key |
KTRFMZZGVATYBF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
![1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine](/img/structure/B12639954.png)
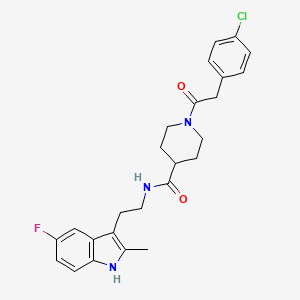
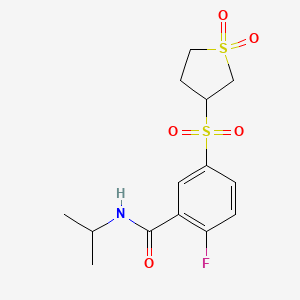
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
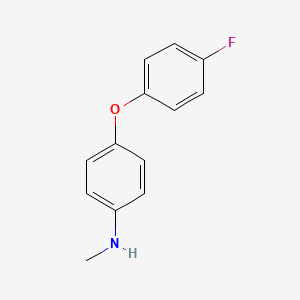
![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
